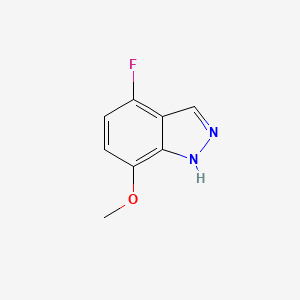

4-fluoro-7-methoxy-1H-indazole

Description

Historical Development and Significance of Indazole as a Privileged Heterocyclic Scaffold

The indazole nucleus, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has gained considerable attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govlongdom.orgnih.govresearchgate.net Historically, while indazole derivatives are rarely found in nature, the synthetic exploration of this scaffold has unlocked a vast potential for therapeutic agents. nih.govmdpi.com The versatility of the indazole ring allows for substitutions at various positions, leading to a wide range of derivatives with distinct pharmacological profiles. researchgate.net

The significance of indazole as a privileged scaffold is underscored by its role as a bioisostere for other important chemical groups, such as phenols and indoles. pharmablock.com This bioisosteric relationship allows medicinal chemists to modify existing drug molecules to improve their properties, such as increasing lipophilicity and reducing metabolic vulnerability. pharmablock.com Furthermore, the indazole moiety has proven to be a valuable fragment in fragment-based drug discovery (FBDD) and a successful scaffold in scaffold hopping exercises, particularly for the development of protein kinase inhibitors. pharmablock.com The progress in understanding the structure-activity relationships of indazole derivatives has led to the clinical use or trial of at least 43 indazole-based therapeutic agents for various diseases. nih.gov

Structural Characteristics and Tautomerism of the Indazole Nucleus (1H-Indazole and 2H-Indazole)

The indazole nucleus is a bicyclic heteroaromatic compound with the molecular formula C₇H₆N₂. researchgate.net It consists of a benzene ring fused to a pyrazole ring and possesses 10 π-electrons, contributing to its aromatic character. longdom.orgnih.gov A key structural feature of indazole is its ability to exist in different tautomeric forms due to the position of the nitrogen-bound hydrogen atom. nih.govpnrjournal.com The two primary tautomers are 1H-indazole and 2H-indazole. mdpi.comresearchgate.net

The 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable than the 2H-indazole tautomer, which has a quinonoid structure. mdpi.comresearchgate.netbeilstein-journals.org The energy difference between the two tautomers favors the 1H form, making it the predominant tautomer in solid, liquid, and gaseous phases. nih.govthieme-connect.de For instance, 1-methyl-1H-indazole is estimated to be 3.2–3.6 kcal/mol more stable than 2-methyl-2H-indazole. thieme-connect.de While 3H-indazoles are also theoretically possible, they are not common. chemicalbook.com

The position of the nitrogen atom also influences the basicity of the molecule, with 2H-indazole derivatives being stronger bases than their 1H-indazole counterparts. chemicalbook.comingentaconnect.com The unique electronic and structural properties of these tautomers are critical in their interactions with biological targets. taylorandfrancis.com

| Property | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Structure | Benzenoid | Quinonoid |

| Stability | More stable, predominant tautomer. mdpi.combeilstein-journals.org | Less stable. researchgate.net |

| Basicity | Weaker base. chemicalbook.comingentaconnect.com | Stronger base. chemicalbook.comingentaconnect.com |

Overview of the Broad Spectrum of Biological Activities Associated with Indazole Derivatives

Indazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point of research in medicinal chemistry. nih.govlongdom.orgnih.govresearchgate.netnih.gov The versatility of the indazole scaffold allows for the development of compounds targeting a wide array of diseases. researchgate.net

Key Biological Activities of Indazole Derivatives:

Anticancer: A significant number of indazole-based compounds have been investigated as anticancer agents. rsc.orgnih.govbenthamdirect.comnih.gov They often function as kinase inhibitors, targeting enzymes like tyrosine kinases and serine/threonine kinases that are crucial for cancer cell proliferation and survival. nih.govrsc.org

Anti-inflammatory: Indazole derivatives have shown potent anti-inflammatory properties. ingentaconnect.comnih.govbiotech-asia.org Some compounds are known to inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. ingentaconnect.com

Antimicrobial and Antifungal: The indazole nucleus is a component of various synthetic compounds with antibacterial and antifungal activities. nih.govtaylorandfrancis.comresearchgate.net

Anti-HIV: Certain indazole derivatives have been identified as inhibitors of HIV protease, a key enzyme in the life cycle of the virus. taylorandfrancis.comresearchgate.netresearchgate.net

Neurodegenerative Diseases: Research has explored the potential of indazole derivatives in treating neurodegenerative disorders. nih.govnih.gov

Other Activities: The pharmacological profile of indazoles also includes anti-aggregatory, vasorelaxant, antiparasitic, and male contraceptive activities. nih.govresearchgate.net

| Biological Activity | Therapeutic Area | Mechanism of Action (Examples) | References |

|---|---|---|---|

| Anticancer | Oncology | Kinase inhibition (e.g., Tyrosine Kinase, Serine/Threonine Kinase) | rsc.orgnih.govbenthamdirect.comnih.govrsc.org |

| Anti-inflammatory | Inflammatory Disorders | Enzyme inhibition (e.g., 5-LOX) | ingentaconnect.comnih.govbiotech-asia.org |

| Antimicrobial/Antifungal | Infectious Diseases | - | nih.govtaylorandfrancis.comresearchgate.net |

| Anti-HIV | Infectious Diseases | HIV protease inhibition | taylorandfrancis.comresearchgate.netresearchgate.net |

| Neuroprotective | Neurology | - | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWTEVYVSFJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646725 | |

| Record name | 4-Fluoro-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-74-1 | |

| Record name | 4-Fluoro-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling of Indazole Compounds

Density Functional Theory (DFT) Studies on Indazole Derivatives

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to indazole derivatives to predict their physicochemical properties and reactivity. rsc.orgdergipark.org.tr

The electronic characteristics of indazole derivatives are crucial for their biological activity. DFT calculations are employed to determine key electronic parameters. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that dictate a molecule's ability to donate or accept electrons, respectively. derpharmachemica.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. derpharmachemica.com A smaller gap suggests higher reactivity. derpharmachemica.com

For instance, a DFT study on various 4-substituted-1H-indazoles, including 4-fluoro-1H-indazole, calculated these parameters to understand their reactivity. dergipark.org.trresearchgate.net The HOMO, LUMO, and energy gaps provide insights into the charge transfer interactions within the molecule. derpharmachemica.comrsc.org In a series of novel indazole derivatives, compounds with the most substantial HOMO-LUMO energy gaps were identified, indicating greater stability. nih.gov Conversely, derivatives with low HOMO-LUMO gaps are considered more reactive. derpharmachemica.com

The molecular electrostatic potential (MEP) map is another critical output of DFT studies. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For substituted indazoles, these maps reveal how substituents like fluorine and methoxy (B1213986) groups alter the electronic distribution across the bicyclic ring, highlighting potential sites for intermolecular interactions. psu.edu

Table 1: Representative Frontier Orbital Energies from DFT Studies on Indazole Derivatives Note: The following data is illustrative of typical values for indazole derivatives and not specific to 4-fluoro-7-methoxy-1H-indazole, as specific data was not available in the searched literature.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study Finding |

|---|---|---|---|---|

| 4-Chloro substituted indazole Schiff base | - | - | ~0.144 | Showed the minimum energy gap among the studied derivatives, indicating higher reactivity. derpharmachemica.com |

| 4-Fluoro substituted indazole Schiff base | - | - | ~0.147 | Exhibited a slightly larger energy gap compared to the chloro derivative. derpharmachemica.com |

| General substituted indazoles | - | - | 3.0 - 5.5 | Typical range for substituted indazoles, indicating chemical stability. |

Computational geometry optimization is used to find the most stable three-dimensional arrangement of atoms in a molecule. For indazoles, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. psu.edu The indazole ring system is nearly planar, and substitutions can introduce minor deviations.

Conformational analysis explores the different spatial arrangements of a molecule due to rotation around single bonds. For a compound like this compound, this would involve analyzing the orientation of the methoxy group relative to the indazole ring. The presence of substituents can create different stable conformers. psu.edu Studies on fluorinated indazoles have shown that fluorine substitution can significantly alter crystal packing and intermolecular interactions, leading to unique supramolecular structures not seen in non-fluorinated analogs. For example, the analysis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole involved determining the preferred conformer using computational energy calculations. psu.edu

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. jmchemsci.com This method is instrumental in drug discovery for identifying and optimizing potential drug candidates. jocpr.com

Indazole derivatives are well-known inhibitors of various protein kinases and other enzymes, which are often implicated in diseases like cancer. nih.govresearchgate.net Molecular docking simulations are used to screen these derivatives against the binding sites of known protein targets. jmchemsci.com

Prominent targets for indazole scaffolds include:

Tyrosine and Serine/Threonine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Tyrosine Threonine Kinase (TTK). nih.govlongdom.orgnih.gov

Other Enzymes: Including Monoamine Oxidase B (MAO-B), glycogen (B147801) synthase kinase 3 beta (GSK3β), and DNA gyrase. jmchemsci.comnih.govnih.gov

For example, docking studies have guided the design of potent TTK inhibitors based on the indazole scaffold. longdom.org Similarly, various indazole derivatives have been docked into the active sites of renal cancer receptors and the breast cancer aromatase enzyme to predict their potential as anticancer agents. rsc.orgderpharmachemica.com

Beyond identifying potential targets, docking simulations provide detailed insights into how a ligand binds. This includes calculating the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and visualizing the specific intermolecular interactions that stabilize the ligand-protein complex. researchgate.net

Key interactions observed for indazole derivatives include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and substituents like amides or hydroxyl groups frequently act as hydrogen bond donors or acceptors with amino acid residues in the protein's hinge region (e.g., with Ala866, Glu885 in VEGFR2). rsc.orgnih.gov

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe). nih.gov

Hydrophobic Interactions: Alkyl and aryl substituents on the indazole core often form hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

In one study, docking of 3-amino-1H-indazoles into GSK3β revealed that the most active compounds formed three hydrogen bonds with hinge region residues. nih.gov Another study on indazole derivatives targeting a renal cancer receptor found that the top compounds had binding energies ranging from -11.52 to -11.77 kcal/mol, with interactions involving key residues like ASP784, LYS655, and MET699. rsc.org

Table 2: Examples of Molecular Docking Results for Indazole Derivatives Note: This table presents findings for various indazole derivatives to illustrate the application of the technique.

| Indazole Derivative Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference Study Finding |

|---|---|---|---|---|

| Substituted Indazole Carboxamide (8v) | Renal Cancer Receptor (PDB: 6FEW) | -11.77 | ASP784, LYS655, MET699, ILE675 | Identified as a top candidate with strong binding affinity. rsc.org |

| Substituted Indazole Carboxamide (8w) | Renal Cancer Receptor (PDB: 6FEW) | -11.64 | ASP784, LYS655, MET699, ILE675 | Showed high binding energy and favorable interactions. rsc.org |

| Substituted Indazole (5f) | Aromatase Enzyme | -8.0 | Arg115 | Demonstrated the highest binding energy in its series. derpharmachemica.com |

| Arylsulphonyl Indazole (Indole 6) | VEGFR2 Kinase | -66.500 (Total Interaction Energy) | Phe918 | Showed the most favorable total interaction energy with the kinase pocket. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies on indazole derivatives have been crucial in optimizing their potency as enzyme inhibitors. growingscience.com These studies involve calculating a wide range of molecular descriptors (e.g., electronic, steric, topological) for a set of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a predictive model. longdom.orgnih.gov

For example, a 2D-QSAR model developed for a series of 109 indazole derivatives as TTK inhibitors showed a high correlation coefficient (r² = 0.9512), indicating strong predictive accuracy. longdom.orggrowingscience.com Similarly, 3D-QSAR models, which consider the three-dimensional fields surrounding the molecules (e.g., steric and electrostatic fields), have been developed for indazoles targeting HIF-1α and GSK3β. nih.govnih.gov These models generate contour maps that visualize regions where certain properties (e.g., bulky groups, negative charges) are favorable or unfavorable for activity, providing direct guidance for structural modifications to enhance biological efficacy. longdom.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design involving indazole compounds, MD simulations provide critical insights into how a potential drug molecule (ligand) interacts with its biological target, such as a protein receptor.

A key application of MD simulations is to assess the stability of the complex formed between a ligand and a protein. researchgate.net For indazole derivatives, these simulations are employed to validate the binding affinity and dynamic behavior of the compound within the active site of a target protein. longdom.orglongdom.org By simulating the complex over a set duration, often on the nanosecond scale, researchers can observe the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

These simulations have been used to confirm the robust binding of potent indazole derivatives to their target proteins, demonstrating a consistent and stable interaction throughout the simulation. researchgate.net This validation of ligand stability within the protein's binding site is a critical step that supports the findings from molecular docking and reinforces the compound's potential as an effective therapeutic agent. longdom.orglongdom.orgresearchgate.net For instance, simulations of 3-methoxy-1H-indazole derivatives have been performed to evaluate the stability of the ligand-protein complexes. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is a computational approach to predict the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. This predictive analysis is crucial for weeding out compounds that are likely to fail in later clinical stages due to poor bioavailability or unacceptable toxicity.

For indazole derivatives, in silico tools are used to perform comprehensive ADMET profile analyses. longdom.orglongdom.org These analyses predict critical pharmacokinetic attributes and assess the "drug-likeness" of the compounds. longdom.orglongdom.org Online servers and specialized software predict properties like aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net

Studies on various indazole series have confirmed favorable pharmacokinetic attributes and good drug-likeness profiles, with compounds often adhering to established rules like Lipinski's Rule of Five. longdom.orglongdom.orgresearchgate.net These rules use molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. For example, a study on new indazole-1,2,3-triazoles showed that every target compound demonstrated good drug-likeness and had no violations of Lipinski's rule. researchgate.net The prediction of these parameters helps to prioritize compounds like this compound that have a higher probability of becoming successful drugs. researchgate.net

Structure Activity Relationship Sar Studies of Substituted Indazole Derivatives

Impact of Substitution Patterns on the Indazole Core (N1, C3, C4, C5, C6, C7)

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and benzene (B151609) rings of the core. Systematic modifications at each position have provided valuable insights into the requirements for potent and selective biological activity.

N1-Substitution: The N1 position of the indazole ring is frequently substituted to modulate pharmacokinetic and pharmacodynamic properties. N1-alkylation is a common strategy, and the choice of the alkylating reagent can significantly influence the regioselectivity of the reaction, favoring either N1 or N2 substitution. nih.gov For instance, in the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent N1-substituents. acs.org In another example, the synthesis of AB-CHMINACA, a synthetic cannabinoid receptor agonist, involves N-substitution of the indazole-3-carboxylic acid. frontiersin.org The nature of the N1 substituent can also impact the stability and reactivity of the entire molecule. nih.gov

C3-Substitution: The C3 position is a critical site for substitution, often directly involved in interactions with biological targets. pnrjournal.comnih.gov In the context of protein kinase inhibitors, aryl groups at the C3 position have been shown to be crucial for inhibitory activity. nih.gov For instance, in the development of Akt inhibitors, analogues with a methyl group at the C3 position were found to be approximately five times more potent than the corresponding 3-hydrogen derivatives. nih.gov However, direct C3-functionalization can be challenging due to the lower nucleophilicity of this position compared to N1 and N2. pnrjournal.comnih.gov

C4-Substitution: Substitutions at the C4 position can have a dramatic effect on potency. In a series of Rho-kinase inhibitors, the addition of a fluorine substituent at the C4 position drastically reduced potency. acs.org Conversely, for CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org The electronic properties of substituents at C4 can also influence the regioselectivity of further reactions on the indazole ring. nih.gov

C5-Substitution: The C5 position often tolerates a variety of substituents that can fine-tune the compound's properties. In a series of GSK-3 inhibitors, a methoxy (B1213986) group at the C5 position led to higher potency compared to a methyl group. nih.gov For CCR4 antagonists, only small groups were tolerated at the C5 position. acs.org

C6-Substitution: The C6 position is another key site for modification. Incorporation of a fluorine atom at the C6 position of a dihydropyridone indazole amide dramatically increased its oral bioavailability. acs.org For CCR4 antagonists, C6-substituted analogues were generally preferred over those substituted at C5 or C7. acs.org In some cases, aryl groups at the C6 position are considered crucial for inhibitory activities. nih.gov

C7-Substitution: The C7 position is also important for modulating activity and selectivity. In a series of Rho-kinase inhibitors, substitution at C7 maintained ROCK1 potency but led to a loss of selectivity against other kinases. acs.org For Akt inhibitors, the C7 position was identified as a promising site for introducing larger substituents to improve selectivity. nih.govucsf.edu In some cases, electron-withdrawing groups at the C7 position can direct N-alkylation to the N2 position. nih.gov

Specific Role of Halogenation (e.g., Fluorine) in Modulating Biological Activity

Halogenation, particularly fluorination, is a widely employed strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The introduction of fluorine into the indazole ring can have profound and sometimes unpredictable effects.

In some instances, fluorination enhances biological activity. For example, the fluorination of the aromatic ring in certain indazole derivatives increased their inhibitory potency and selectivity for nitric oxide synthase (NOS). researchgate.net Specifically, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole showed significant inhibition of both NOS-I and NOS-II. researchgate.net In another study, a series of new (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles bearing fluorine atoms showed that the presence of fluorine groups enhanced the biological activity. researchgate.net

Conversely, fluorine substitution can also be detrimental to activity. As mentioned earlier, the addition of a fluorine substituent at the C4 position of a dihydropyridone indazole amide dramatically reduced its potency as a Rho-kinase inhibitor. acs.org Similarly, the introduction of fluorine into the indazole ring of other compounds reduced both binding affinity and selectivity for the α2-AR/I1 imidazoline (B1206853) binding site. researchgate.net

The position of the fluorine atom is critical. For instance, in a series of FGFR inhibitors, a compound containing a 2,6-difluoro-3-methoxyphenyl group displayed potent enzymatic and antiproliferative activities. nih.govmdpi.com In another example, the antitumor activity of certain indazole derivatives against Hep-G2 cells was significantly influenced by the fluorine substitution pattern on the benzene ring at the C-5 position, with a 3,5-difluoro substituent showing the highest activity. mdpi.com These findings highlight the importance of the interposition fluorine substituent for antitumor activity. mdpi.com

Influence of Methoxy Group Positioning on Pharmacological Profiles

The methoxy group is another key substituent that can significantly influence the pharmacological profile of indazole derivatives. ontosight.ai Its electron-donating nature and ability to participate in hydrogen bonding can enhance binding affinity and modulate physicochemical properties. ontosight.ai

The position of the methoxy group is a critical determinant of its effect. For instance, in a series of FGFR inhibitors, the introduction of a methoxy group at the meta position of a phenyl ring led to improved activity compared to substitution at the para position. nih.gov In the development of GSK-3 inhibitors, methoxy derivatives at the 5-position of the indazole ring were more potent than the corresponding methyl derivative, highlighting the importance of this group for high potency. nih.gov

For CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the most potent C4 substituents. acs.org In the context of anticancer activity, some m-methoxy and p-methoxy aniline (B41778) derivatives of indazole displayed superior effects. longdom.org The presence of a methoxy group can also influence the reactivity of the indazole core, for example, the C5 methoxy group directs electrophilic substitution to the C4 and C7 positions.

Structure-Based Design Principles for Indazole Scaffold Optimization

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. nih.gov This strategy has been successfully applied to optimize indazole-based compounds for various targets.

A key principle of SBDD is to identify and exploit specific interactions between the ligand and the protein's binding site. For example, in the development of CDK8 inhibitors, the indazole scaffold was identified as a suitable hinge-binding motif. acs.org X-ray crystallography revealed that the N1 of the indazole forms an additional hydrogen bond with the backbone of a key residue, contributing to the compound's potency. acs.org

SBDD can also guide modifications to improve properties like metabolic stability. In the optimization of CDK8 inhibitors, a 3-methyl indazole derivative showed potent activity but had insufficient metabolic stability. acs.org Replacing the methyl group with an amino group led to a compound with optimal biochemical potency and metabolic stability. acs.org

Furthermore, SBDD can be used to design compounds with improved selectivity. By understanding the structural differences between the target and off-target proteins, substituents can be introduced to create favorable interactions with the target while causing steric clashes with off-targets. In the development of SAH/MTA nucleosidase inhibitors, a structure-guided approach using 5-aminoindazole (B92378) as the core scaffold led to a 6000-fold increase in potency. nih.gov

Fragment-Based Drug Design and Scaffold Hopping Strategies Applied to Indazoles

Fragment-based drug design (FBDD) and scaffold hopping are two complementary strategies that have proven effective in the discovery and optimization of indazole-based drugs. researchgate.netpharmablock.com

Fragment-Based Drug Design (FBDD): FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. researchgate.netacs.org These fragments are then grown or linked together to create more potent, lead-like molecules. mdpi.com The indazole scaffold is considered a privileged fragment in FBDD. pharmablock.com For instance, in the discovery of Aurora kinase inhibitors, an in-silico fragment-based approach was used to identify novel indazole derivatives. mdpi.comresearchgate.net Similarly, fragment screening of PDK1 led to the discovery of an aminoindazole fragment that was subsequently optimized into a potent inhibitor. acs.org

Scaffold Hopping: Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold to generate novel chemotypes with improved properties. nih.govniper.gov.innih.gov The indazole ring is a common and successful replacement for other heterocyclic systems, particularly indole (B1671886). pharmablock.comnih.gov For example, scaffold hopping from an indole core to an indazole framework has been used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov This strategy can lead to new intellectual property and overcome limitations of the original scaffold, such as poor metabolic stability. niper.gov.in

Pharmacological and Biological Activities of Indazole Derivatives: Implications for 4 Fluoro 7 Methoxy 1h Indazole Research

Anti-Cancer and Anti-Proliferative Activity

Indazole derivatives are recognized as a promising class of anti-tumor agents, with several approved drugs and numerous candidates in development. nih.govrsc.orgnih.gov Their anti-cancer effects are often mediated through the inhibition of key proteins and signaling pathways that are crucial for cancer cell growth, proliferation, and survival. rsc.orgnih.gov

Kinase Inhibition (e.g., Tyrosine Kinases, FGFRs, EGFR, Aurora Kinase, TTK)

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. nih.govrsc.org The indazole core has proven to be an effective scaffold for designing specific inhibitors of both tyrosine and serine/threonine kinases. nih.gov

Tyrosine Kinases: Many indazole-based compounds are potent tyrosine kinase inhibitors. nih.gov For example, Pazopanib is a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, approved for treating renal cell carcinoma and soft tissue sarcoma. researchgate.net Axitinib is another approved drug with an indazole core that selectively inhibits VEGFRs. rsc.org

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, making it an important therapeutic target. nih.gov Researchers have developed numerous indazole derivatives as inhibitors of FGFRs. nih.govnih.gov For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as potent FGFR inhibitors. nih.gov In one study, a [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine compound was identified as an FGFR1 inhibitor with an IC50 value of 100 nM. benthamdirect.com More recently, a series of 1H-indazole derivatives were designed as irreversible inhibitors of both wild-type and gatekeeper mutant FGFR4, which is a driver in hepatocellular carcinoma. nih.gov

Epidermal Growth Factor Receptor (EGFR): Indazole derivatives have also been designed to target EGFR, a key driver in cancers like non-small cell lung cancer. nih.govmdpi.com One study reported a 1H-indazole derivative that showed strong potency against EGFR and its drug-resistant T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. mdpi.com

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many tumors. nih.govnih.gov The development of indazole-based Aurora kinase inhibitors is an active area of research. nih.govresearchgate.net

The table below summarizes selected examples of indazole derivatives and their kinase inhibitory activities.

| Compound Class/Example | Target Kinase(s) | Reported Potency (IC50) |

| Pazopanib | VEGFR, PDGFR, c-Kit | - |

| Axitinib | VEGFR | - |

| 1H-indazole derivative | EGFR, EGFR T790M | 8.3 nM, 5.3 nM mdpi.com |

| Bcr-Abl inhibitor (Compound 89) | Bcr-AblWT, Bcr-AblT315I | 0.014 µM, 0.45 µM mdpi.com |

| FGFR1 inhibitor (Compound 1) | FGFR1 | 100 nM benthamdirect.com |

| FGFR4 inhibitor (Compound 27i) | FGFR4 | 2.4 nM nih.gov |

| PLK4/FLT3 inhibitor (Compound 62d) | PLK4, FLT3 | 0.0024 µM, 0.028 µM nih.gov |

Wnt Signaling Pathway Modulation

The Wnt signaling pathway is crucial for cell development and homeostasis, but its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Modulating this pathway presents a therapeutic strategy, and indazole derivatives have been identified as potential inhibitors. wipo.int Patent literature discloses indazole compounds designed to treat disorders characterized by the activation of Wnt pathway signaling, such as cancer and abnormal cellular proliferation. wipo.int Further research has focused on indazole-3-carboxamides as inhibitors of the Wnt/β-catenin signaling pathway. wipo.int These findings suggest that the indazole scaffold can be utilized to develop modulators for this key oncogenic pathway.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Inhibiting angiogenesis is a proven strategy in cancer treatment. nih.gov Indazole derivatives have demonstrated significant anti-angiogenic properties, largely through the inhibition of VEGFR-2, a key receptor in the angiogenic process. nih.govnih.govijddmr.org

Several studies have reported the design and synthesis of indazole-based VEGFR-2 inhibitors. nih.govnih.gov One series of compounds exhibited potent inhibitory action against the VEGFR-2 kinase enzyme, with IC50 values in the low nanomolar range (e.g., 5.4 nM, 5.6 nM). nih.gov These compounds also strongly inhibited the proliferation of human umbilical vein endothelial cells (HUVEC), a key cellular event in angiogenesis. nih.gov In a zebrafish model, an indazole derivative was shown to suppress tumor angiogenesis, highlighting its potential for further development. nih.gov Another study showed that a lead indazole compound, KA8, suppressed the formation of new blood vessels in the peritoneum of tumor-bearing mice, confirming its anti-angiogenic properties in vivo. benthamdirect.com

| Compound Series/Example | Target/Assay | Key Finding |

| Indazole Derivative (Compound 30) | VEGFR-2 | IC50 = 1.24 nM; suppressed tumor angiogenesis in zebrafish. nih.gov |

| Indazole-based derivatives (Compounds 11b, 11c) | VEGFR-2 | IC50 = 5.4 nM and 5.6 nM, respectively; inhibited HUVEC proliferation. nih.gov |

| Indazole Derivative (Compound 16) | Endothelial Tube Formation | Competent inhibitor of tube formation at 30 µM. researchgate.net |

| Indazole Derivative (KA8) | EAT tumor model | Suppressed neovasculature formation in vivo. benthamdirect.com |

Anti-Inflammatory and Immunomodulatory Activity

Beyond oncology, indazole derivatives possess significant anti-inflammatory and immunomodulatory activities. nih.govmdpi.comnih.gov This is exemplified by commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine, which contains the 1H-indazole scaffold. researchgate.netwikipedia.org Research has explored deeper mechanisms, including the modulation of specific receptors and enzymes involved in the inflammatory and immune response. nih.govnih.gov

Glucocorticoid Receptor (GR) Modulation

Glucocorticoids are potent anti-inflammatory agents, but their use is limited by side effects. nih.gov A major goal in the field is the development of Selective Glucocorticoid Receptor Modulators (SEGRAMs) that can separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation). nih.gov Non-steroidal scaffolds are of particular interest for this purpose, and indazole-based compounds have emerged as promising candidates. nih.govacs.org

Researchers have discovered potent, non-steroidal, selective indazole ether-based GR modulators. nih.gov Compounds such as AZD5423, AZD7594, and AZD9567 were advanced to clinical trials for inflammatory conditions like asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. nih.gov These molecules are designed to have a partial profile in transactivation assays while retaining full efficacy in transrepression assays, potentially offering an improved therapeutic window. acs.org The discovery of these indazole ethers as potent, non-steroidal GR modulators highlights the potential of the scaffold in creating safer anti-inflammatory therapies. nih.gov

IDO1 Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. bohrium.comnih.gov In the context of cancer, IDO1 is overexpressed by tumor cells and antigen-presenting cells in the tumor microenvironment, leading to tryptophan depletion and the production of immunosuppressive metabolites. bohrium.comnih.gov This creates an immune-tolerant environment that allows tumors to evade destruction by the immune system. nih.gov Inhibition of the IDO1 enzyme is therefore a key strategy in cancer immunotherapy. nih.govnih.gov

The 1H-indazole scaffold has been identified as a novel and effective pharmacophore for potent IDO1 inhibition. nih.govacs.org Docking models show that the 1H-indazole motif interacts effectively with the heme iron and hydrophobic pockets of the enzyme's active site. nih.govacs.org Numerous studies have described the synthesis and evaluation of 4,6-substituted-1H-indazole derivatives as IDO1 inhibitors. bohrium.comnih.gov One such compound displayed potent IDO1 inhibition with an IC50 of 0.74 µM in an enzymatic assay and also inhibited the related enzyme Tryptophan 2,3-dioxygenase (TDO), demonstrating potential as a dual inhibitor. bohrium.comnih.gov This compound also exhibited antitumor activity in a mouse xenograft model, underscoring the therapeutic potential of this approach. bohrium.comnih.gov

| Compound Series/Example | Target(s) | Reported Potency (IC50) |

| 4,6-substituted-1H-indazole (Compound 35) | IDO1, TDO | IDO1: 0.74 µM (enzymatic), TDO: 2.93 µM (enzymatic) bohrium.comnih.gov |

| 4,6-disubstituted indazole derivative | IDO1 | - |

| 3-substituted 1H-indazoles (Compounds 121, 122) | IDO1 | 720 nM, 770 nM nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) | IDO1 | Remarkably suppressed IDO1 expression. nih.gov |

Anti-Infective Activity

Indazole derivatives have emerged as a versatile class of compounds with significant potential in combating a range of infectious diseases caused by bacteria, fungi, and parasites.

Antimicrobial (Antibacterial, Antifungal, Antiviral)

The indazole nucleus is a key feature in the development of new antimicrobial agents. Researchers have synthesized and tested numerous derivatives, revealing potent activity against a spectrum of pathogens, including drug-resistant strains.

Antibacterial Activity: A primary mechanism of action for several antibacterial indazole derivatives is the inhibition of DNA gyrase B, a clinically validated target essential for bacterial DNA replication. acs.orgnih.govnih.gov Guided by structure-based design, novel classes of indazole inhibitors have been developed, showing excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecalis. acs.orgnih.govresearchgate.net For instance, certain substituted indazole compounds exhibited significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL against bacteria like B. subtilis and S. aureus.

Antifungal Activity: The antifungal potential of indazole derivatives has also been well-documented. Several synthesized compounds have shown promising results against fungal strains. jchr.org Notably, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Microwave-assisted synthesis has provided an efficient pathway to create indazole derivatives with notable activity against Candida albicans. jchr.org

Antiviral Activity: While less extensively documented than their antibacterial and antifungal properties, some indazole derivatives have been investigated for antiviral applications. Recent studies have explored indazole-pyrone hybrids for their potential against HIV-1 and coronaviruses through computational docking studies. doi.org Furthermore, the pyrrolo[2,3-e]indazole scaffold has been identified as a promising basis for developing novel neuraminidase inhibitors active against influenza A virus strains. nih.gov

| Compound Class/Derivative | Target Organism(s) | Activity/Measurement | Mechanism of Action | Reference |

|---|---|---|---|---|

| Substituted 1H-Indazoles | B. subtilis, S. aureus, E. coli | MIC = 50 µg/mL | DNA Gyrase B Inhibition | acs.orgnih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | Not specified | mdpi.com |

| Pyrrolo[2,3-e]indazole derivatives | Influenza A virus (H3N2, H1N1) | Inhibition of viral replication | Neuraminidase inhibition | nih.gov |

Antiparasitic (e.g., Antileishmanial, Antichagasic, Antitrypanosomal)

Indazole derivatives have demonstrated significant efficacy against a variety of protozoan parasites, positioning them as important lead structures in the search for new treatments for neglected tropical diseases.

Antileishmanial Activity: Various indazole derivatives have shown potent in vitro activity against several Leishmania species. Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles displayed potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana, with IC₅₀ values in the low micromolar and even sub-micromolar range. mdpi.com For example, the derivative NV6 showed an IC₅₀ of 0.43 µM against L. amazonensis amastigotes. mdpi.com In vivo studies in mouse models of cutaneous leishmaniasis confirmed the efficacy of NV6, which produced a significant reduction in lesion development and parasite load, comparable to the reference drug amphotericin B. mdpi.com Similarly, 3-chloro-6-nitro-1H-indazole derivatives have also been identified as promising antileishmanial candidates. nih.govresearchgate.net

Antichagasic/Antitrypanosomal Activity: The indazole scaffold is a promising framework for developing drugs against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov 5-Nitroindazole derivatives, in particular, have been shown to be potent inhibitors of T. cruzi growth. researchgate.net The proposed mechanism for these compounds involves the induction of oxidative stress via the activation of their nitro group by parasitic nitroreductases. researchgate.net Several 1,2-disubstituted 5-nitroindazolin-3-ones have demonstrated high trypanocidal activity and low unspecific toxicity.

| Compound Class/Derivative | Target Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|

| NV6 (3-alkoxy-1-benzyl-5-nitroindazole) | Leishmania amazonensis (amastigotes) | 0.43 µM | mdpi.com |

| NV16 (3-alkoxy-1-benzyl-5-nitroindazole) | Leishmania amazonensis (amastigotes) | 0.17 µM | mdpi.com |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Moderate to strong activity | nih.gov |

| 5-Nitroindazole derivatives | Trypanosoma cruzi (epimastigotes) | Potent growth inhibition | nih.govresearchgate.net |

| 2H-Indazole derivatives | Giardia intestinalis, Entamoeba histolytica | Potent, often better than metronidazole | mdpi.com |

Cardiovascular System Modulation

Indazole derivatives have been investigated for their effects on the cardiovascular system, with some compounds showing potential as antihypertensive, vasodilatory, and anti-aggregatory agents.

Antihypertensive and Bradycardic Effects

Certain indazole derivatives have been identified as having hypotensive and bradycardic (heart rate-slowing) activities. nih.gov For example, a derivative of marsanidine, a known cardiovascular agent, which contained a chlorine substitution at the C7 position of the indazole nucleus, demonstrated high cardiovascular activity. nih.gov Furthermore, some synthetic cannabinoids based on an indazole scaffold, such as AB-FUBINACA and AB-PINACA, have been shown to dose-dependently induce bradycardia and hypothermia in animal models. nih.gov

Vasodilatory and Anti-Aggregatory Mechanisms (e.g., NO Release, cGMP Levels)

A key mechanism through which some indazole derivatives exert their cardiovascular effects is the modulation of the nitric oxide (NO) signaling pathway. taylorandfrancis.com The compound YC-1, a benzyl (B1604629) indazole derivative, is a well-studied example that acts as an activator of soluble guanylyl cyclase (sGC), the primary receptor for NO. nih.govnih.gov By activating sGC, YC-1 stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a crucial role in vasodilation (relaxation of blood vessels) and inhibition of platelet aggregation. nih.govnih.govmdpi.com Studies have shown that YC-1 not only stimulates sGC directly but also potentiates the effects of NO and carbon monoxide (CO), leading to a synergistic and powerful elevation of cGMP levels in platelets. nih.gov This action results in potent anti-aggregatory effects and makes such compounds interesting candidates for circulatory disorders. nih.govnih.gov

CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor implicated in inflammatory diseases, making it an attractive therapeutic target. nih.gov A series of indazole arylsulfonamides has been synthesized and identified as allosteric antagonists of human CCR4. acs.orgnih.govacs.org Structure-activity relationship (SAR) studies of these compounds have provided valuable insights for drug design. nih.gov

Notably, these studies revealed that the substitution pattern on the indazole ring is critical for potency. Specifically, methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole core were found to be the more potent substituents. acs.orgnih.govacs.org This finding is particularly relevant for the compound 4-fluoro-7-methoxy-1H-indazole, as it possesses a methoxy group on the benzene (B151609) portion of its scaffold. The presence of this functional group suggests that this specific molecular framework could be a promising starting point for designing novel CCR4 antagonists. One of the most potent compounds from this series, GSK2239633A, was selected for further development. nih.gov

Metabolic Regulation

The indazole scaffold is a key feature in a variety of synthetic compounds that have demonstrated significant potential in regulating metabolic processes. Research into indazole derivatives has revealed their capacity to interact with key targets involved in metabolic diseases, particularly type 2 diabetes. This has led to the exploration of these compounds as potential therapeutic agents for managing metabolic disorders. The versatility of the indazole structure allows for modifications that can produce targeted effects on various biological pathways central to metabolic homeostasis.

Anti-Diabetic Potential (e.g., Glucagon (B607659) Receptor Antagonism, Glucokinase Activation, GPR120/GPR40 Agonism)

Indazole derivatives have emerged as promising candidates for the development of novel anti-diabetic agents through several distinct mechanisms of action. nih.gov These compounds have been successfully designed to target key proteins that regulate glucose levels, offering new strategies for glycemic control.

Glucagon Receptor Antagonism

The antagonism of the glucagon receptor (GCGR) is a recognized therapeutic strategy for managing type 2 diabetes. nih.gov Glucagon, a hormone that opposes the action of insulin (B600854), stimulates the liver to produce glucose. By blocking the glucagon receptor, its effect can be inhibited, leading to reduced hepatic glucose output and lower blood glucose levels.

A novel series of indazole and indole (B1671886) derivatives have been identified as potent glucagon receptor antagonists. nih.govresearchgate.net Through structure-activity relationship (SAR) studies, researchers have optimized these compounds to exhibit excellent pharmacokinetic properties. For instance, indazole-based β-alanine derivatives have been developed that show potent antagonism of the GCGR. nih.gov In preclinical models, such as acute glucagon challenge tests in dogs and glucagon receptor humanized (hGCGR) mice, these indazole derivatives have demonstrated the ability to significantly inhibit the rise in blood glucose levels induced by glucagon. nih.govresearchgate.net

Glucokinase Activation

Glucokinase (GK) is an enzyme that plays a crucial role in glucose sensing in pancreatic β-cells and in glucose metabolism in the liver. Activators of glucokinase can enhance insulin secretion and increase hepatic glucose uptake, making them an attractive option for treating type 2 diabetes.

Research has led to the identification of novel indazole and pyrazolopyridine-based glucokinase activators. nih.govscilit.com Through optimization, compounds have been developed that are potent activators with favorable preclinical pharmacokinetic profiles and in vivo efficacy. nih.gov For example, a 1,4-disubstituted indazole series was discovered as a novel class of allosteric glucokinase activators that potently activate the enzyme in both enzymatic and cellular assays. nih.gov

GPR120/GPR40 Agonism

G protein-coupled receptor 120 (GPR120) and G protein-coupled receptor 40 (GPR40) are free fatty acid receptors that are implicated in the regulation of glucose homeostasis. Agonists of these receptors can stimulate the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion. mdpi.com

Scientists have identified an indazole-6-phenylcyclopropylcarboxylic acid series of GPR120 agonists. acs.orgnih.gov Through SAR studies, a specific structural motif, the (S,S)-cyclopropylcarboxylic acid, was found to confer selectivity for GPR120 over GPR40. nih.govresearchgate.net These selective agonists have demonstrated activity in oral glucose tolerance studies, and their efficacy has been shown to operate through a GPR120-mediated mechanism. acs.orgresearchgate.net

| Mechanism | Indazole Derivative Class | Key Findings | Potential Implication |

|---|---|---|---|

| Glucagon Receptor Antagonism | Indazole-based β-alanine derivatives | Potent antagonists of the glucagon receptor (GCGR). nih.gov | Reduction of hepatic glucose output for glycemic control. nih.gov |

| Glucokinase Activation | 1,4-disubstituted indazoles | Potent allosteric activators of glucokinase. nih.gov | Enhanced insulin secretion and hepatic glucose uptake. researchgate.net |

| GPR120 Agonism | Indazole-6-phenylcyclopropylcarboxylic acids | Selective agonists of GPR120. acs.orgnih.gov | Stimulation of GLP-1 release and improved glucose tolerance. mdpi.com |

Central Nervous System (CNS) Activity

Indazole and its derivatives have been recognized for their significant pharmacological activities within the central nervous system. nih.gov Their structural framework allows for interaction with various CNS targets, leading to a range of effects, including neuroprotective and anticonvulsant properties. The versatility of the indazole core has enabled the development of compounds with potential applications in treating neurodegenerative diseases and seizure disorders. benthamdirect.com

Neuroprotective and Anticonvulsant Properties

The exploration of indazole derivatives has revealed their potential to protect nerve cells from damage and to suppress or reduce the severity of convulsive seizures.

Neuroprotective Properties

Certain indazole derivatives have demonstrated neuroprotective effects in preclinical studies. For instance, some derivatives have shown the ability to protect against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells, suggesting a potential role in combating the neurodegenerative processes seen in Alzheimer's disease. researchgate.net The development of indazole-based compounds for treating neurodegenerative diseases is an active area of research. nih.govbenthamdirect.com

Anticonvulsant Properties

The parent compound, indazole, has been characterized as a potential anticonvulsant. nih.gov In animal models, it has shown efficacy in inhibiting convulsions induced by pentylenetetrazole, electroshock, and strychnine. nih.gov The anticonvulsant profile of indazole appears to be distinct from that of benzodiazepines and shows similarities to agents like gabapentin (B195806) and the sodium channel inhibitor phenytoin. nih.gov This suggests that indazole and its derivatives may act through multiple mechanisms to achieve their anticonvulsant effects. nih.gov

| CNS Activity | Key Findings | Potential Therapeutic Application |

|---|---|---|

| Neuroprotection | Some indazole derivatives protect against Aβ-induced cell death in vitro. researchgate.net | Treatment of neurodegenerative diseases like Alzheimer's. nih.govbenthamdirect.com |

| Anticonvulsant | Indazole inhibits pentylenetetrazole-, electroshock-, and strychnine-induced convulsions in mice. nih.gov | Management of epilepsy and other seizure disorders. |

Other Reported Biological Activities of Indazole Derivatives (e.g., Osteoporosis Treatment)

Beyond metabolic and central nervous system applications, the versatile indazole scaffold has been incorporated into compounds exhibiting a wide array of other biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. nih.govbiotech-asia.org Notably, significant research has highlighted the potential of indazole derivatives in the treatment of osteoporosis. nih.govnih.gov

Osteoporosis Treatment

Osteoporosis is a condition characterized by weakened bones, making them more susceptible to fractures. A series of indazole derivatives have been identified as activators of Sirtuin 1 (Sirt1), a protein that plays a role in bone formation. nih.gov Through high-throughput screening and subsequent optimization of substituents on the indazole ring, a specific compound was identified that demonstrated potent Sirt1 activation and osteogenic activity in a cell-based assay. nih.gov This discovery positions Sirt1 activators based on the indazole scaffold as potential candidates for developing new treatments for osteoporosis. nih.gov

| Compound Name/Class | Biological Activity | Mechanism of Action |

|---|---|---|

| Indazole Derivatives | Osteogenic | Activation of Sirtuin 1 (Sirt1). nih.gov |

Future Research Directions and Therapeutic Potential of 4 Fluoro 7 Methoxy 1h Indazole

Rational Design and Lead Optimization of 4-Fluoro-7-Methoxy-1H-Indazole Analogs

The rational design of analogs of this compound is a key strategy to enhance its therapeutic potential. This process involves systematic modifications of the lead compound to improve its potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are fundamental to this approach, providing insights into how different functional groups and their positions on the indazole ring influence biological activity.

Key Strategies for Analog Design:

Bioisosteric Replacement: A common and effective strategy in drug design is the replacement of certain functional groups with others that have similar physical or chemical properties. For this compound, the fluorine atom could be replaced with other halogens (Cl, Br) or a trifluoromethyl group to modulate electronic properties and lipophilicity. Similarly, the methoxy (B1213986) group could be substituted with other alkoxy groups, a hydroxyl group, or an amino group to alter hydrogen bonding capabilities and metabolic stability.

Scaffold Hopping: This approach involves replacing the central indazole core with other heterocyclic systems that can maintain a similar spatial arrangement of key pharmacophoric features. This can lead to the discovery of novel intellectual property and improved drug-like properties.

Functional Group Modification: The introduction of various substituents at different positions of the indazole ring can be explored. For instance, the addition of basic amines can improve solubility and introduce new interactions with biological targets. Conversely, acidic groups like carboxylic acids or tetrazoles can also be incorporated to target different binding pockets.

The following table summarizes potential modifications to the this compound scaffold and their rationale.

| Modification Site | Proposed Modification | Rationale |

| 4-Fluoro | -Cl, -Br, -CF3 | Modulate electronics and lipophilicity |

| 7-Methoxy | -OH, -NH2, -O-Alkyl | Alter hydrogen bonding and metabolism |

| N1-Position | Alkyl, Aryl, Heteroaryl | Explore new binding interactions |

| C3-Position | Amides, Carboxamides, Amines | Introduce key pharmacophoric features |

Exploration of Novel Biological Targets for this compound

The indazole core is known to interact with a wide range of biological targets. While the specific targets of this compound are not yet fully elucidated, the broader class of indazole derivatives has shown activity against several important protein families. Future research should focus on screening this compound and its analogs against a panel of clinically relevant targets.

Potential Biological Targets for Indazole Derivatives:

Protein Kinases: Many indazole-containing compounds are potent kinase inhibitors. These include inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, which are crucial targets in oncology. nih.gov

Lipoxygenases: Certain indazole carboxamides have demonstrated inhibitory activity against lipoxygenases, enzymes involved in inflammatory pathways. This suggests a potential role for this compound derivatives in treating inflammatory diseases. eurekaselect.com

Monoamine Oxidases (MAOs): Some indazole analogs have been identified as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov

Prostaglandin (B15479496) E2 Receptors: Patent literature suggests that some indazole derivatives may act as antagonists of the prostaglandin E2 receptor, which could be relevant for pain and inflammation.

CCR4 Receptors: There is also patent information indicating that certain pyrazole (B372694) derivatives, structurally related to indazoles, may function as CCR4 receptor antagonists, with potential applications in immunology and oncology.

Development of Advanced Synthetic Strategies for Diversifying this compound Architectures

The ability to efficiently synthesize a diverse library of this compound analogs is crucial for successful lead optimization. Modern synthetic organic chemistry offers a plethora of tools to achieve this.

Advanced Synthetic Methodologies:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the indazole ring is a powerful and atom-economical strategy. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of various substituents.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be used to attach a wide variety of aryl, heteroaryl, and alkyl groups to the indazole scaffold.

Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials. Developing multi-component reactions for the synthesis of functionalized indazoles would significantly streamline the drug discovery process.

Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. This technology could be particularly useful for the synthesis of fluorinated compounds.

Integrated Computational and Experimental Approaches for Lead Optimization and Validation

The integration of computational and experimental methods is a cornerstone of modern drug discovery. In silico techniques can guide the design of new analogs and prioritize them for synthesis and biological testing, thereby accelerating the lead optimization process.

Computational and Experimental Synergy:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of this compound analogs with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds and guide the design of more potent molecules.

Molecular Docking: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. biotech-asia.org This information is invaluable for understanding the molecular basis of activity and for designing new compounds with improved interactions.

Virtual Screening: Large libraries of virtual compounds can be screened in silico against a biological target to identify potential hits. This approach can be used to explore a vast chemical space and identify novel starting points for drug discovery.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. This allows for the early identification of compounds with potential liabilities, saving time and resources.

The following table outlines an integrated workflow for the lead optimization of this compound.

| Step | Computational Approach | Experimental Approach |

| 1. Hit Identification | Virtual screening of compound libraries | High-throughput screening against biological targets |

| 2. SAR Exploration | QSAR modeling and molecular docking | Synthesis and biological testing of a focused library of analogs |

| 3. Lead Optimization | ADMET prediction and in silico design of improved analogs | Synthesis and in vitro/in vivo testing of optimized leads |

| 4. Candidate Selection | Final in silico profiling and risk assessment | Preclinical development studies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-fluoro-7-methoxy-1H-indazole, and how do substitution patterns influence yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions, including cyclization and halogen/methoxy group substitutions. For example, indazole scaffolds are often synthesized via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. The fluorine atom at the 4th position requires careful regioselective introduction, often using fluorinating agents like Selectfluor™ under controlled conditions . Yield optimization may involve temperature modulation (e.g., 80–120°C) and solvent selection (e.g., DMF or THF). Substitution patterns (e.g., iodine vs. bromine at the 4th position) can alter reactivity; iodine’s larger atomic radius may slow reaction kinetics but improve crystallinity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm) and aromatic proton environments .

- LC-MS/HPLC : For purity assessment (>95%) and molecular weight confirmation (theoretical MW: 181.167 g/mol) .

- X-ray Crystallography : To resolve regiochemical ambiguities in the indazole core, particularly when halogen atoms are present .

Q. What biological targets are commonly associated with this compound derivatives?

- Methodological Answer : Indazole derivatives are studied for kinase inhibition (e.g., JAK2, ALK) and GPCR modulation. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group may engage in hydrogen bonding with catalytic residues. Researchers should perform in vitro enzyme inhibition assays (IC determination) and receptor-binding studies using radioligand displacement .

Q. How should researchers handle solubility and storage challenges for this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in aqueous buffers. Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations .

- Storage : Store at –20°C under inert gas (argon) to prevent decomposition. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar indazole derivatives?

- Methodological Answer : Contradictions often arise from differences in substitution patterns (e.g., 4-fluoro vs. 4-iodo) or assay conditions. To address this:

- Conduct meta-analyses of published IC values, categorizing data by substituent type and assay methodology (e.g., cell-free vs. cell-based assays) .

- Perform structural superposition studies (e.g., molecular docking) to compare binding modes in homologous targets .

Q. What strategies improve regioselectivity during the synthesis of this compound analogs?

- Methodological Answer :

- Directed ortho-metallation : Use directing groups (e.g., –OMe) to control fluorine introduction at the 4th position .

- Microwave-assisted synthesis : Reduces side reactions (e.g., dihalogenation) by accelerating reaction kinetics .

- Protecting groups : Temporarily block reactive sites (e.g., N1 of indazole) to prevent unwanted substitutions .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

- Methodological Answer :

- DFT Calculations : Predict electronic effects of substituents (e.g., fluorine’s electronegativity) on π-π stacking or hydrogen bonding .

- MD Simulations : Assess binding stability in solvated protein environments (e.g., >100 ns trajectories for kinase targets) .

- QSAR Models : Correlate substituent properties (logP, polar surface area) with bioactivity datasets .

Q. What experimental approaches address the compound’s low bioavailability in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the N1 position to enhance solubility .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxy group) .

Key Challenges & Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.